molecular formula C8H13Cl2N5O B2576772 7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2089258-41-1

7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No. B2576772
CAS RN: 2089258-41-1
M. Wt: 266.13
InChI Key: BZCYKSJZMHWHIR-UHFFFAOYSA-N
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Description

“7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical compound with the CAS Number: 2094628-99-4 . It has a molecular weight of 268.15 . The IUPAC name for this compound is 7-methyl-3-((methylamino)methyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N5O.2ClH/c1-9-5-6-10-11-7-8(14)12(2)3-4-13(6)7;;/h9H,3-5H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Neurokinin Receptor Inhibition

The compound is known to inhibit Neurokinin receptors . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins such as substance P, neurokinin A, and neurokinin B. They play roles in many biological processes, including pain perception, cardiovascular function, and respiratory function.

Antimicrobial Agent

A series of novel triazolo[4,3-a]pyrazine derivatives, which could potentially include this compound, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Influenza Virus Inhibition

Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold have shown promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This could potentially be used in the development of new antiviral drugs.

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in catalysis, electronics, and medicine.

Synthesis of Dihydroorotate Dehydrogenase Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo synthesis of pyrimidines. Inhibitors of DHODH have antimalarial activity . This compound can be used as a reactant for the synthesis of such inhibitors.

Reactant for the Vilsmeier Reaction

The Vilsmeier reaction is used in organic chemistry to convert carbonyl compounds to their formyl derivatives . This compound can be used as a reactant in this reaction.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dna .

Mode of Action

Related compounds have been found to intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit DNA replication and transcription.

Biochemical Pathways

Dna intercalators can affect various biochemical pathways related to dna replication and transcription .

Result of Action

Dna intercalators generally inhibit dna replication and transcription, which can lead to cell death .

properties

IUPAC Name

7-methyl-3-(methylaminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O.2ClH/c1-9-5-6-10-11-7-8(14)12(2)3-4-13(6)7;;/h3-4,9H,5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYKSJZMHWHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1C=CN(C2=O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

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